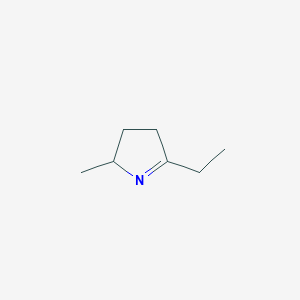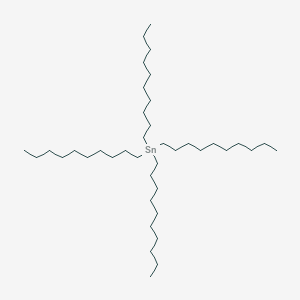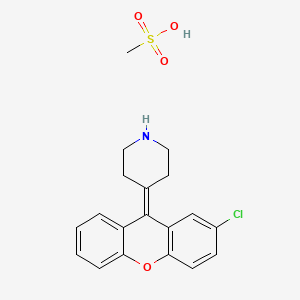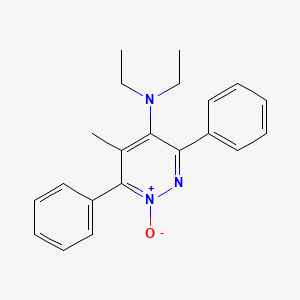
Methyl 5-(2,5-dimethylphenyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2,5-dimethylphenyl)pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents . This particular compound features a methyl ester group attached to a pentanoic acid chain, which is further substituted with a 2,5-dimethylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2,5-dimethylphenyl)pentanoate typically involves esterification reactions. One common method is the reaction of 5-(2,5-dimethylphenyl)pentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts in these reactors can also reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2,5-dimethylphenyl)pentanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Oxidation: 5-(2,5-dimethylphenyl)pentanoic acid.
Reduction: 5-(2,5-dimethylphenyl)pentanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Methyl 5-(2,5-dimethylphenyl)pentanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of Methyl 5-(2,5-dimethylphenyl)pentanoate largely depends on its interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-phenylpentanoate: Lacks the dimethyl substitution on the aromatic ring, leading to different chemical and physical properties.
Ethyl 5-(2,5-dimethylphenyl)pentanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, affecting its reactivity and applications.
Uniqueness
Methyl 5-(2,5-dimethylphenyl)pentanoate is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical properties and potential biological activities. This substitution pattern can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
60438-87-1 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
methyl 5-(2,5-dimethylphenyl)pentanoate |
InChI |
InChI=1S/C14H20O2/c1-11-8-9-12(2)13(10-11)6-4-5-7-14(15)16-3/h8-10H,4-7H2,1-3H3 |
Clé InChI |
FTXVFYWTYCAUFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


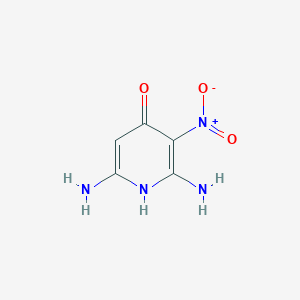
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
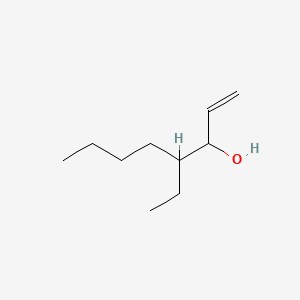
![N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14611480.png)
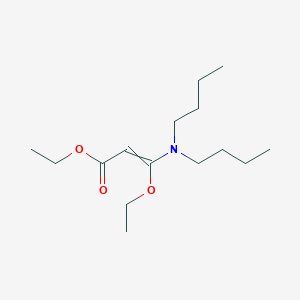
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

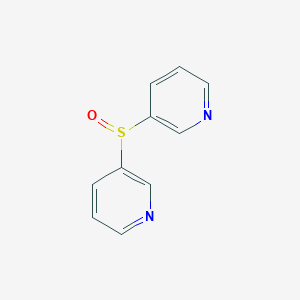
![Methyl [1-(4'-methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetate](/img/structure/B14611497.png)

